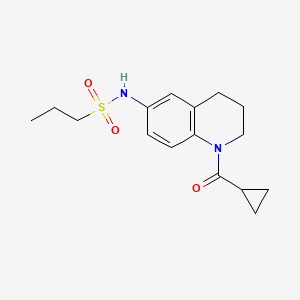

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Description

N-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline (THQ) core substituted with a cyclopropanecarbonyl group at the 1-position and a propane-1-sulfonamide moiety at the 6-position. Its molecular formula is C₁₆H₂₀N₂O₃S, with a molecular weight of 320.41 g/mol. The compound is typically used in pharmacological research, though its specific biological targets remain under investigation.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-2-10-22(20,21)17-14-7-8-15-13(11-14)4-3-9-18(15)16(19)12-5-6-12/h7-8,11-12,17H,2-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFECBGDTELZGIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the dihydroquinoline ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropanecarbonyl group is then introduced via a Friedel-Crafts acylation reaction, using cyclopropanecarbonyl chloride and a Lewis acid catalyst. Finally, the propane sulfonamide group is attached through a sulfonation reaction, using propane sulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis:

This compound serves as a crucial building block in organic synthesis. Its unique functional groups enable the formation of more complex molecules through various chemical reactions. Researchers utilize it in the development of novel compounds with desired properties.

Reagent in Organic Reactions:

It acts as a reagent in several organic reactions, facilitating transformations that are essential for synthesizing pharmaceuticals and other chemical entities. Its ability to participate in Friedel-Crafts acylation and sulfonation reactions makes it valuable for synthetic chemists .

Biological Research Applications

Antimicrobial Properties:

Studies have indicated that N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide exhibits antimicrobial activity. This property is being explored for potential applications in developing new antibiotics or antimicrobial agents to combat resistant strains of bacteria.

Anticancer Activity:

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation and induce apoptosis in cancer cells. This makes it a candidate for further research in cancer therapeutics .

Pharmaceutical Applications

Lead Compound Development:

this compound is being explored as a lead compound for new drug development. Its structural characteristics allow researchers to modify it to enhance efficacy and reduce toxicity for potential use in treating infectious diseases and cancers .

Mechanism of Action Studies:

Research is ongoing to elucidate the mechanism of action of this compound at the molecular level. Understanding how it interacts with biological targets can provide insights into its therapeutic potential and guide modifications to improve its pharmacological profile .

Industrial Applications

Specialty Chemicals Development:

In industrial settings, this compound is utilized in the formulation of specialty chemicals with unique properties. Its versatility allows for applications beyond pharmaceuticals, including materials science and chemical manufacturing .

Case Studies

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The THQ scaffold is a common structural motif in medicinal chemistry. Below is a comparison with four analogous compounds:

Key Observations :

- The cyclopropanecarbonyl group at the 1-position is conserved in the target compound and two analogs (entries 1 and 4), suggesting its role in stabilizing the THQ core or modulating lipophilicity.

- Sulfonamide vs. Acetamide : The target compound’s propane-1-sulfonamide group (entry 1) differs from the acetamide derivatives (entry 4), which may alter solubility and target binding kinetics.

- Pharmacological Diversity: Substituents like the trifluoroacetyl group (entry 2) or benzyl-amino side chain (entry 3) correlate with specific biological activities, such as enzyme inhibition or opioid receptor modulation.

Target Compound:

- Synthesis: No explicit protocol is provided in the evidence, but safety guidelines suggest standard sulfonylation or amidation steps .

- Characterization : Likely employs NMR and HRMS (common for sulfonamides), though specific data are unavailable.

Analogous Compounds:

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-THIQ-6-sulfonamide :

- Synthesized via sequential sulfonation and coupling reactions at 100-gram scale.

- Characterized by ¹H/¹³C NMR and HRMS , confirming >95% purity .

μ-Opioid Receptor Modulator (Entry 3) :

- Prepared using PyBOP coupling reagents.

- Purity validated by HPLC (retention time = 37.8 min) and ESI-MS .

Acetamide Derivatives (Entry 4) :

- Synthesized via amide bond formation; available in milligram quantities for screening.

- Characterized by LC-MS but lacks detailed spectral data .

Comparison : The target compound’s synthesis scale and characterization details are less documented compared to the acyl CoA inhibitor (entry 2), which highlights industrial applicability.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Acyl CoA Inhibitor (Entry 2) | μ-Opioid Modulator (Entry 3) | Acetamide (Entry 4) |

|---|---|---|---|---|

| LogP (Predicted) | ~2.8 | ~3.5 | ~3.2 | ~3.0 |

| Hydrogen Bond Donors | 2 | 1 | 4 | 1 |

| Water Solubility | Low | Low | Moderate | Low |

Notes:

- The μ-opioid modulator (entry 3) has higher hydrogen-bonding capacity due to its amino and hydroxyl groups, which may enhance target engagement .

Biological Activity

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that may impart various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 364.47 g/mol. The structure includes a cyclopropanecarbonyl group attached to a tetrahydroquinoline moiety and a sulfonamide functional group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₂O₃S |

| Molecular Weight | 364.47 g/mol |

| IUPAC Name | N-[1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propane-1-sulfonamide |

| SMILES | CC(C(=O)N)S(=O)(=O)C1CCN(C2=C1C=CC=C2)C(C3CC3)=O |

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within biological systems. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. This suggests potential antimicrobial properties, particularly against bacterial infections.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The incorporation of the sulfonamide moiety may enhance the compound's effectiveness against various bacterial strains. Preliminary studies suggest that derivatives of tetrahydroquinoline can act as potent inhibitors of bacterial growth due to their ability to interfere with metabolic pathways .

Anticancer Potential

The tetrahydroquinoline framework has been associated with anticancer activity in several studies. Compounds with this structure have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific biological pathways affected by this compound require further investigation to elucidate its anticancer potential.

Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with sulfonamide groups exhibited enhanced lipophilicity and stability, which are critical for improving bioavailability .

Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays performed on cancer cell lines revealed that compounds similar to this compound exhibited dose-dependent inhibition of cell growth. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-(cyclopropanecarbonyl)-tetrahydroquinoline | Moderate | High |

| Sulfanilamide | High | Moderate |

| N-(phenylsulfonyl)-tetrahydroquinoline | Low | High |

This table illustrates that while some compounds exhibit high antimicrobial activity (e.g., sulfanilamide), others may show greater anticancer potential.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide?

- Methodology : Synthesis optimization involves multi-step reactions, including cyclopropane ring formation and sulfonamide coupling. For cyclopropane derivatives, a typical procedure (e.g., diastereoselective synthesis via [2+1] cycloaddition) can be adapted from analogous compounds . Sulfonamide coupling may require activating agents like 2,2,2-trifluoroethylsulfonyl chloride under anhydrous conditions in tetrahydrofuran (THF) at low temperatures (-78°C to 0°C) . Purification via silica gel column chromatography (hexanes/EtOAc gradients) is recommended, with yields improved by stoichiometric control (e.g., 4:1 molar excess of nucleophiles) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Use , , and 2D NMR (COSY, HSQC) to verify cyclopropane geometry, sulfonamide linkage, and tetrahydroquinoline substitution patterns. Compare chemical shifts with structurally similar compounds (e.g., cyclohexane- or norbornane-based sulfonamides) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm mass accuracy.

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradients) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months; monitor degradation via HPLC .

- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; compare NMR spectra pre-/post-exposure .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different assays?

- Methodology :

- Assay Replication : Repeat experiments with standardized protocols (e.g., ATP-based viability assays vs. caspase-3/7 apoptosis assays).

- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-selective interactions .

- Meta-Analysis : Compare data with structurally related compounds (e.g., cyclopropane-containing kinase inhibitors) to identify conserved structure-activity relationships (SAR) .

Q. How can the compound’s selectivity for specific biological targets be systematically assessed?

- Methodology :

- Competitive Binding Assays : Use -labeled analogs or fluorescent probes in displacement assays.

- Cryo-EM/X-ray Crystallography : Resolve ligand-target complexes to identify key binding motifs (e.g., sulfonamide interactions with catalytic lysine residues) .

- Proteome-Wide Profiling : Apply chemical proteomics (e.g., affinity pull-downs with biotinylated derivatives) .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

- Methodology :

- ADME Profiling :

- Absorption : Oral bioavailability via rat models (plasma collection at 0.5–24 h post-dose).

- Metabolism : Incubate with liver microsomes (human/rodent) to identify CYP450-mediated metabolites .

- Toxicokinetics : Monitor organ-specific accumulation (e.g., liver, kidneys) using LC-MS/MS .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodology :

- Molecular Dynamics (MD) Simulations : Predict membrane permeability (logP) and blood-brain barrier (BBB) penetration.

- QSAR Models : Corlate substituent effects (e.g., cyclopropane vs. cyclohexane) with solubility and clearance rates .

Data Contradiction Analysis

Example Scenario : Conflicting IC values reported in kinase inhibition assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.